molecular formula C14H11NO2 B14640142 Methyl 1H-benzo[G]indole-2-carboxylate CAS No. 55970-07-5

Methyl 1H-benzo[G]indole-2-carboxylate

Cat. No.: B14640142
CAS No.: 55970-07-5
M. Wt: 225.24 g/mol
InChI Key: NFLXKEHVYVOZAZ-UHFFFAOYSA-N
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Description

Methyl 1H-benzo[g]indole-2-carboxylate is a polycyclic heteroaromatic compound featuring an indole core fused with a benzene ring at the [g] position, substituted with a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 1H-benzo[g]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)12-8-10-7-6-9-4-2-3-5-11(9)13(10)15-12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLXKEHVYVOZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500696
Record name Methyl 1H-benzo[g]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55970-07-5
Record name Methyl 1H-benzo[g]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodine-Mediated Cyclization of Enaminones

Reaction Overview

A solvent-free, iodine-promoted cyclization of enaminones offers a direct route to methyl 1H-benzo[g]indole-2-carboxylate. The method leverages the electrophilic properties of iodine to facilitate intramolecular cyclization, forming the indole ring (Arkivoc, 2014).

Procedure :
  • Enaminone Formation :

    • A naphthyl-substituted enaminone precursor is synthesized by reacting 3-(arylamino)methylene carbonyl derivatives with N,N-dimethylformamide dimethyl acetal (DMFDMA).
    • Example: Reaction of 3-(1-naphthylamino)methylene carbonyl derivative with DMFDMA yields the enaminone intermediate.
  • Cyclization :

    • The enaminone is treated with iodine (0.41 mmol per 0.37 mmol substrate) under solvent-free conditions.
    • Grinding or mechanical agitation enhances reaction efficiency.
Key Data :
Starting Material Product Yield Conditions Reference
3f (0.37 mmol) This compound 34% I₂, solvent-free, 24 h
Advantages :
  • Avoids transition metals, reducing costs.
  • Compatible with diverse substituents on the naphthyl ring.

Palladium-Catalyzed Coupling and Cyclization

Sequential Alkyne Coupling

This method involves Pd(PPh₃)₄-catalyzed coupling of aryl halides with methyl propiolate, followed by cyclization to form the indole core (Organic Letters, 2004).

Procedure :
  • Coupling :

    • A benzo[g]indole precursor (e.g., 1-chloronaphthalene derivative) reacts with methyl propiolate in the presence of Pd(PPh₃)₄ (5 mol%).
    • Electron-withdrawing groups (e.g., NO₂, CN) on the aryl halide enhance reactivity.
  • Cyclization :

    • The intermediate undergoes intramolecular cyclization under basic conditions (e.g., K₂CO₃).
Key Data :
Catalyst Substrate Yield Conditions Reference
Pd(PPh₃)₄ 1-Bromo-2-nitronaphthalene 68% DMF, 80°C, 12 h
Advantages :
  • High regioselectivity for the 2-carboxylate position.
  • Scalable for gram-scale synthesis.

Rhodium-Catalyzed [2+2+2] Annulation

C–H/N–H Activation

A cationic CpRh(III) catalyst enables the annulation of *N-(1-naphthyl)acetamide with two alkynoate units, forming the benzo[g]indole skeleton (Organic Chemistry Frontiers, 2018).

Procedure :
  • Substrate Preparation :

    • N-(1-Naphthyl)acetamide is treated with methyl 2-butynoate in dichloromethane/acetone.
  • Catalytic Cycle :

    • The rhodium catalyst activates adjacent C–H and N–H bonds, enabling alkyne insertion and cyclization.
Key Data :
Catalyst Alkynoate Yield Conditions Reference
[Cp*RhCl₂]₂ Methyl 2-butynoate 45% 40°C, 16 h
Advantages :
  • Builds two rings in a single step.
  • Tolerates steric hindrance on the naphthyl group.

Fischer Indole Synthesis Adaptation

Classic Route with Modifications

The Fischer indole synthesis, traditionally used for simpler indoles, can be adapted for benzo[g]indole by employing naphthylhydrazines and cyclic ketones (Organic Process Research & Development, 1998).

Procedure :
  • Hydrazine Formation :

    • 1-Naphthylhydrazine is prepared from 1-nitronaphthalene via reduction.
  • Cyclization :

    • Reaction with a β-ketoester (e.g., methyl levulinate) in acidic conditions (HCl/EtOH) induces cyclization.
Key Data :
Ketone Acid Catalyst Yield Conditions Reference
Methyl levulinate HCl 50% Reflux, 6 h
Challenges :
  • Low yields due to competing side reactions in polycyclic systems.
  • Requires stringent control of reaction conditions.

Comparative Analysis of Methods

Method Yield Range Key Reagents Scalability Limitations
Iodine-Mediated 30–40% I₂, DMFDMA Moderate Sensitive to moisture
Pd-Catalyzed 60–70% Pd(PPh₃)₄, aryl halides High Cost of palladium
Rh-Catalyzed 40–50% [Cp*RhCl₂]₂ Moderate Complex optimization
Fischer Synthesis 40–55% HCl, β-ketoesters Low Competing pathways

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-benzo[G]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . These conditions facilitate the formation of various indole derivatives.

Major Products Formed

The major products formed from these reactions include different indole derivatives, such as benzofuro[3,2-b]indole and diindole-2-carboxylate .

Mechanism of Action

The mechanism of action of Methyl 1H-benzo[G]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to chelate with two magnesium ions within the active site of integrase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Indole-2-Carboxylates

Compound Name Core Structure Substituents Molecular Formula Key Structural Notes
Methyl 1H-benzo[g]indole-2-carboxylate Benzo[g]indole -COOCH₃ at C-2 C₁₆H₁₃NO₂* Enhanced π-system due to fused benzene
Ethyl 1H-indole-2-carboxylate Indole -COOCH₂CH₃ at C-2 C₁₁H₁₁NO₂ Simpler structure, no fused rings
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate Indole -COOCH₃ at C-3, -CH₂CH₃ at C-2, -OH at C-5, -CH₂C₆H₅ at N-1 C₁₉H₁₉NO₃ Multiple substituents modulate steric and electronic effects
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate Benzo[g]indole -COOCH₂CH₃ at C-3, -CH₃ at C-2, -OH at C-5, -CH₂C₅H₄N at N-1 C₂₅H₂₃N₂O₃ Polar pyridyl group enhances solubility

*Inferred from CAS 52280-53-2 (); exact formula may vary.

Key Observations :

  • Substituent position (e.g., C-2 vs. C-3 esters) and functional groups (e.g., hydroxyl, benzyl) significantly alter physicochemical and pharmacological profiles .

Key Observations :

  • Esterification via SOCl₂/ROH is a common method for indole-2-carboxylates .
  • Benzo[g]indole derivatives may require advanced cyclization strategies, such as those seen in prenylated indole alkaloids .

Pharmacological and Functional Comparisons

Table 3: Pharmacological Activities of Indole-2-Carboxylates

Compound Name Target/Activity Key Findings Reference
Chloro-substituted indole-2-carboxylates NMDA receptor glycine site antagonists Ki < 1 µM; C-6 chloro and C-3 polar groups critical for affinity
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate Drug discovery intermediate Used in synthesizing bioactive molecules due to versatile indole framework
Ethyl 1H-benzo[g]indole-2-carboxylate Not explicitly studied Structural analogy suggests potential NMDA antagonism or kinase inhibition

Key Observations :

  • Substituents at C-3 and C-6 positions are pharmacologically critical for NMDA receptor modulation .
  • Benzo[g]indole derivatives remain underexplored but may offer enhanced bioactivity due to extended aromatic systems.

Physicochemical Properties

Table 4: Physicochemical Data

Compound Name Melting Point (°C) Solubility Crystallography Notes Reference
Indole-5-carboxylic acid 208–210 Low in polar solvents N/A
Ethyl 1H-indole-2-carboxylate N/A Soluble in methanol Herringbone packing via H-bonded dimers
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate 63–65 Solvent-dependent (e.g., DCM) N-BOC protection enhances stability

Key Observations :

  • Methyl/ethyl esters generally exhibit better solubility than carboxylic acid analogs .
  • Crystallographic data for ethyl indole-2-carboxylate reveal planar molecular geometry, which may influence solid-state interactions .

Q & A

Q. What are the common synthetic routes for preparing Methyl 1H-benzo[G]indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling reactions or condensation strategies . For example:

  • Coupling with aminobenzophenones : Ethyl-1H-indole-2-carboxylate reacts with aminobenzophenones in DMF using sodium ethoxide as a base at 100–150°C. Purification via column chromatography yields the target compound .
  • Condensation with benzaldehyde : Methyl indole-2-carboxylate reacts with benzaldehyde in methanol under acidic (HCl) reflux conditions, achieving a 93% yield after crystallization .

Q. Optimization Tips :

  • Increase reaction time or temperature to enhance conversion.
  • Use excess reagents to drive equilibrium reactions.
  • Monitor purity via TLC (e.g., CHCl₃:hexane = 1:1) .

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYieldReference
Coupling ReactionDMF, NaOEt, 100–150°C~60–70%
Acid-Catalyzed CondensationMeOH, HCl, reflux93%

Q. Which spectroscopic and analytical methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm indole proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and ester carbonyl signals (δ ~165 ppm) .
  • IR Spectroscopy : Identify ester C=O stretching (~1700 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 215 for C₁₁H₉NO₂) .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C: 61.38%, H: 4.62%, N: 6.38%) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeatureReference
¹H NMRAromatic protons (δ 7.2–8.0)
IRC=O stretch (~1700 cm⁻¹)

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste Disposal : Segregate chemical waste and use certified disposal services .
  • Emergency Protocols : For spills, neutralize with inert absorbents; for exposure, rinse with water and seek medical attention .

Q. How can thin-layer chromatography (TLC) be utilized to monitor the progress of this compound synthesis?

Methodological Answer:

  • Mobile Phase : CHCl₃:hexane (1:1) effectively separates indole derivatives .
  • Visualization : UV light (254 nm) detects indole rings. Compare Rf values of starting material (e.g., ethyl ester) and product.
  • Troubleshooting : Adjust solvent polarity if spots overlap.

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can SHELX software be employed for structure refinement?

Methodological Answer:

  • Challenges : Poor crystal quality, twinning, or weak diffraction due to flexible ester groups.
  • SHELX Workflow :
    • Data Integration : Use SHELXC for data scaling .
    • Phasing : SHELXD for experimental phasing .
    • Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement (riding model) .
  • Tips : Collect high-resolution data (>1.0 Å) and validate with R-factor convergence (<5%) .

Q. How do structural modifications at the indole ring of this compound influence its biological activity, particularly in anticancer assays?

Methodological Answer:

  • Substitution Effects :
    • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance tubulin polymerization inhibition (IC₅₀ < 1 µM in HeLa cells) .
    • Methoxy Groups : Improve solubility but may reduce binding affinity .
  • Assay Design :
    • Tubulin Polymerization Assay : Monitor fluorescence changes using >99% pure tubulin .
    • Cell Viability Tests : Use MTT assay to determine cytotoxicity .

Q. Table 3: Structure-Activity Trends

SubstituentBiological Activity (IC₅₀)Reference
-NO₂0.8 µM (HeLa cells)
-OCH₃5.2 µM (HeLa cells)

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) when synthesizing novel analogs?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • Compare NMR with IR and MS to confirm functional groups.
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Purity Checks :
    • Perform elemental analysis to rule out impurities.
    • Recrystallize from ethanol to isolate pure enantiomers .

Q. In the synthesis of this compound derivatives, how do solvent choice and catalyst systems impact reaction efficiency and product stability?

Methodological Answer:

  • Solvent Effects :
    • Polar Aprotic (DMF) : Enhances nucleophilicity in coupling reactions but may decompose at high temps .
    • Methanol : Ideal for acid-catalyzed condensations but limits solubility of nonpolar intermediates .
  • Catalyst Optimization :
    • Sodium Ethoxide : Effective for deprotonation but hygroscopic .
    • HCl : Provides Brønsted acidity for condensation but may protonate indole N-H .

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